Didodecyl oxalate

Description

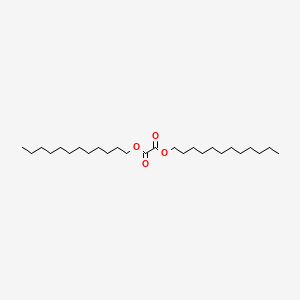

Structure

2D Structure

Properties

CAS No. |

5132-19-4 |

|---|---|

Molecular Formula |

C26H50O4 |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

didodecyl oxalate |

InChI |

InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-17-19-21-23-29-25(27)26(28)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |

InChI Key |

KYBDAUNESKLXAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Didodecyl Oxalate

Hydrolysis and Transesterification Reaction Pathways

The transformation of dialkyl oxalates, such as didodecyl oxalate (B1200264), through hydrolysis and transesterification is fundamental to their chemical behavior. These reactions involve the cleavage and formation of ester bonds and are typically subject to catalysis by acids or bases.

Kinetic and Thermodynamic Parameters of Diester Transformations

While specific kinetic and thermodynamic data for the hydrolysis and transesterification of didodecyl oxalate are not extensively documented in publicly available literature, the behavior of shorter-chain dialkyl oxalates like diethyl oxalate and dimethyl oxalate provides a strong model for understanding these processes.

Hydrolysis: The hydrolysis of dialkyl oxalates to oxalic acid and the corresponding alcohol is a reversible reaction. Studies on diethyl oxalate indicate that the process follows macroscopic reaction kinetics. researchgate.net The reaction rate can be significantly influenced by temperature.

Transesterification: The transesterification of dialkyl oxalates, for instance, the conversion of dimethyl oxalate to diethyl oxalate with ethanol (B145695), has been studied in the presence of various catalysts. bohrium.com Alkaline catalysts, in particular, have been shown to be highly efficient. bohrium.comrsc.org The catalytic efficiency is often correlated with the base strength of the catalyst; a lower pKb value, indicating stronger basicity and nucleophilicity, generally leads to a higher reaction rate. bohrium.comrsc.org Kinetic analyses of such transesterification reactions have shown them to often follow pseudo-first-order kinetics. bohrium.com

Below is a table summarizing representative kinetic parameters for the hydrolysis of diethyl oxalate, which can be considered as a model for the behavior of this compound.

| Reaction | Kinetic Parameter | Value | Conditions |

| Hydrolysis of Diethyl Oxalate | Pre-exponential Factor (k+) | 2.117 × 10⁵ | Temperature: 65-80°C |

| Activation Energy (k+) | 3.479 × 10⁴ J/mol | ||

| Pre-exponential Factor (k-) | 5.273 × 10² | ||

| Activation Energy (k-) | 1.398 × 10⁴ J/mol | ||

| Data modeled after the hydrolysis of diethyl oxalate. researchgate.net |

Role as a Leaving Group in Catalytic C-C Bond Forming Reactions

The oxalate moiety can function as an effective leaving group in transition metal-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. This is a significant application for oxalate esters in synthetic organic chemistry.

Reductive Nickel-Catalyzed Cross-Coupling Mechanisms

This compound can serve as a precursor in reductive nickel-catalyzed cross-coupling reactions. In these transformations, the oxalate group acts as a leaving group, enabling the coupling of two different electrophiles. nih.govrsc.org This methodology is particularly valuable for the formation of C(sp³)–C(sp³) bonds. nih.gov

The general mechanism for these reactions is believed to deviate from the traditional oxidative addition/transmetalation/reductive elimination pathway often seen in cross-coupling chemistry. oaepublish.com Instead, a pathway involving radical intermediates is often proposed. nih.govrsc.org The catalytic cycle is thought to involve nickel species in various oxidation states, potentially ranging from Ni(0) to Ni(IV), and can encompass both two-electron and single-electron redox processes. oaepublish.com

In a typical reductive coupling involving an oxalate, a Ni(0) complex, often stabilized by a bipyridine-type ligand, reacts with one of the electrophiles. The involvement of a radical process has been suggested by preliminary mechanistic experiments. nih.govrsc.org This approach has been successfully applied to the coupling of benzyl (B1604629) oxalates with alkyl bromides, demonstrating a broad functional group tolerance. nih.gov

Exploration of Photochemical and Thermal Decomposition Pathways

This compound, like other oxalate esters, is susceptible to decomposition upon exposure to heat or light. These decomposition pathways often proceed through radical intermediates.

Radical Decarboxylation Processes

The structural characteristics of oxalate esters make them prone to radical decarboxylation. rsc.org This process involves the cleavage of a carbon-oxygen bond and the loss of two molecules of carbon dioxide to generate alkyl radicals.

Photochemical Decomposition: The photolysis of oxalate esters can lead to the formation of alkyl radicals. researchgate.net This process can be initiated by the absorption of light, leading to the homolytic cleavage of the O-CO bond. The resulting alkoxycarbonyl radical can then undergo a second decarboxylation to yield an alkyl radical and another molecule of carbon dioxide. nih.gov This method has been utilized to generate tertiary carbon radicals from the corresponding tert-alkyl N-phthalimidoyl oxalates under visible-light photoredox catalysis. nih.gov

Thermal Decomposition: The thermal decomposition of oxalate esters also proceeds via a radical mechanism. researchgate.net Studies on dibenzhydryl oxalate have shown that the slow step in the thermolysis involves the formation of a radical, a carbalkoxy radical, and a molecule of carbon dioxide. researchgate.net The decomposition of various metal oxalates, such as those of lithium, silver, and copper, has been studied, and the kinetics and mechanisms are often complex, depending on the reaction atmosphere and temperature. rsc.orgresearchgate.netcore.ac.uk For instance, sodium oxalate begins to decompose into sodium carbonate and carbon monoxide at 290°C. nih.gov

The general pathway for radical decarboxylation can be summarized as follows:

Initiation (Photochemical or Thermal): R-O-CO-CO-O-R → R-O-CO• + •CO-O-R

Decarboxylation: R-O-CO• → R• + CO₂ •CO-O-R → •O-R + CO

Further Fragmentation/Reaction: The resulting alkyl radicals (R•) can then participate in various subsequent reactions, such as hydrogen abstraction or coupling.

Advanced Spectroscopic and Diffraction Analysis in Didodecyl Oxalate Research

Vibrational Spectroscopy for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy is a powerful, non-destructive method for obtaining detailed information about the molecular structure and bonding within a compound. By analyzing the interaction of infrared radiation or laser light with the molecule, specific vibrational modes corresponding to different functional groups and their conformations can be identified.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The resulting spectrum provides a unique fingerprint based on the vibrational modes of its constituent bonds. For didodecyl oxalate (B1200264), the FT-IR spectrum is dominated by the characteristic vibrations of the ester functional groups and the long dodecyl hydrocarbon chains.

The oxalate moiety gives rise to several distinct and strong absorption bands. The most prominent of these is the C=O antisymmetric stretching vibration, which typically appears in the region of 1775-1740 cm⁻¹. The corresponding symmetric C=O stretching vibration is generally weaker in the infrared spectrum. The C-O single bond stretching vibrations are also key indicators, usually found in the 1300-1100 cm⁻¹ range.

The two dodecyl chains contribute intense bands corresponding to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2925 cm⁻¹ for antisymmetric and 2855 cm⁻¹ for symmetric CH₂ stretching). Additionally, CH₂ scissoring (around 1465 cm⁻¹) and rocking (around 720 cm⁻¹) vibrations are characteristic of the long alkyl chains. The conformation of these chains can influence the fine structure of these bands. While specific experimental data for didodecyl oxalate is not widely published, the expected FT-IR peak assignments can be inferred from the analysis of similar long-chain esters and oxalate compounds. gavinpublishers.comconicet.gov.arwalisongo.ac.idresearchgate.netresearchgate.netresearchgate.net

Table 1: Predicted FT-IR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~2925 | ν_as(CH₂) | Dodecyl Chain |

| ~2855 | ν_s(CH₂) | Dodecyl Chain |

| ~1750 | ν_as(C=O) | Oxalate Ester |

| ~1465 | δ(CH₂) | Dodecyl Chain |

| ~1150 | ν(C-O) | Oxalate Ester |

| ~720 | ρ(CH₂) | Dodecyl Chain |

Note: This table is based on characteristic vibrational frequencies for alkyl esters and may vary slightly for this compound.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. A key principle, the rule of mutual exclusion, states that for molecules with a center of symmetry, vibrational modes that are Raman active are IR inactive, and vice versa. The oxalate anion (C₂O₄²⁻) in a planar conformation possesses a center of inversion, making this principle highly relevant. walisongo.ac.id

In the Raman spectrum of a dialkyl oxalate like this compound, the symmetric C=O stretching vibration, which is weak in the FT-IR spectrum, gives rise to a strong Raman band. Perhaps the most characteristic feature of the oxalate group in Raman spectroscopy is the very strong C-C single bond stretching vibration, typically observed around 850-900 cm⁻¹. qut.edu.auqut.edu.au This band is often used as a diagnostic marker for the presence of oxalates. qut.edu.au

The long dodecyl chains also produce Raman signals, although they are generally weaker than the signals from the oxalate core. The C-H stretching and bending modes are observable, providing information on the hydrocarbon portion of the molecule. The analysis of Raman spectra of various metal oxalates has shown that the position of the key stretching vibrations is sensitive to the local chemical environment. qut.edu.auqut.edu.auresearchgate.net

Table 2: Predicted Raman Active Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~2900 | ν(C-H) | Dodecyl Chain |

| ~1480 | ν_s(C=O) | Oxalate Ester |

| ~870 | ν(C-C) | Oxalate Core |

| ~500 | δ(O-C-O) | Oxalate Ester |

Note: This table is based on characteristic vibrational frequencies for oxalate compounds and may vary slightly for this compound. qut.edu.auqut.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. It probes the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and conformation of atoms.

For this compound, ¹H NMR would show characteristic signals for the dodecyl chains. The terminal methyl (CH₃) protons would appear as a triplet around 0.9 ppm. The methylene (B1212753) (CH₂) group adjacent to the ester oxygen (-O-CH₂-) would be shifted downfield to approximately 4.2 ppm due to the deshielding effect of the oxygen atom. The remaining methylene groups of the long chain would produce a complex multiplet or a broad peak around 1.2-1.6 ppm.

¹³C NMR spectroscopy provides further structural detail. The carbonyl carbons of the oxalate group are highly deshielded and would appear significantly downfield, expected in the range of 158-165 ppm. soton.ac.uknih.gov The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) would resonate around 65 ppm. The carbons of the dodecyl chain would show a series of signals in the aliphatic region (14-32 ppm), with the terminal methyl carbon appearing at approximately 14 ppm.

A significant challenge in ¹³C NMR is its low intrinsic sensitivity. Hyperpolarization techniques can enhance NMR signal strengths by orders of magnitude, enabling the detection of low-concentration species or rapid metabolic processes. soton.ac.ukhuji.ac.il One such method, Signal Amplification by Reversible Exchange (SABRE), has been successfully applied to oxalate and its derivatives. rsc.orgsoton.ac.uk

Research has shown that the hyperpolarization of oxalate can be achieved by synthesizing an esterified version of it. rsc.orgsoton.ac.uk The formation of an ester, such as in this compound, breaks the magnetic equivalence of the two carboxylate carbons. This asymmetry is crucial for creating long-lived nuclear singlet states, which can store hyperpolarization for extended periods. soton.ac.uk Studies on 13C-labeled unsymmetrical oxalate diesters have demonstrated that these molecules can support these long-lived states, making them promising candidates for advanced in vivo NMR and MRI applications. soton.ac.uk The hyperpolarization is transferred from parahydrogen to the substrate via an iridium catalyst complex. The efficiency of this polarization can be influenced by factors such as pH. rsc.orgsoton.ac.uk

X-ray Diffraction (XRD) and Scattering Techniques for Crystalline and Supramolecular Structures

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, one can deduce the arrangement of atoms in the unit cell, bond lengths, and bond angles.

For long-chain molecules like this compound, the solid-state structure is heavily influenced by van der Waals interactions between the alkyl chains, which tend to pack in an ordered, often layered, fashion to maximize these interactions. Powder XRD could be used to analyze the degree of crystallinity and identify characteristic spacings related to the packing of the chains. nih.govresearchgate.net

The study of oxalate-containing compounds has revealed a rich diversity of supramolecular structures, often driven by hydrogen bonding or metal coordination. researchgate.netresearchgate.net In the case of this compound, which lacks strong hydrogen bond donors, the supramolecular assembly in the solid state would be primarily governed by the efficient packing of the long, nonpolar dodecyl groups, leading to lamellar or other organized structures.

Theoretical and Computational Chemistry of Didodecyl Oxalate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of didodecyl oxalate (B1200264) at the atomic level. These methods are pivotal in elucidating its electronic structure and predicting its reactivity.

Density Functional Theory (DFT) stands as a cornerstone for investigating the ground state properties of large molecules like didodecyl oxalate due to its favorable balance of computational cost and accuracy. DFT calculations can reveal insights into the stabilities of different conformational isomers and transition states involved in transformations of oxalate esters. smolecule.com By mapping the potential energy surface, DFT can identify the most stable geometric conformations of the this compound molecule.

Key ground state properties of this compound that can be determined using DFT include:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For this compound, a key feature is the near-planar configuration of the central oxalate bridge. smolecule.com

Electronic Properties: The distribution of electrons within the molecule, which governs its reactivity. This includes the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the molecule's stability and reactivity.

Vibrational Frequencies: These calculations can predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: The following data is illustrative for a long-chain dialkyl oxalate and not from a specific study on this compound.)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 2.5 D |

For a more precise determination of the electronic structure of this compound, ab initio methods can be employed. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher accuracy. These methods are particularly valuable for benchmarking DFT results and for studying systems where electron correlation effects are significant.

Due to the computational expense, high-level ab initio calculations on a molecule as large as this compound are often performed on smaller model systems, such as dimethyl oxalate or diethyl oxalate, to extrapolate trends and principles applicable to the larger molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The long and flexible dodecyl chains of this compound give rise to a multitude of possible conformations. Molecular dynamics (MD) simulations are a powerful computational tool to explore this conformational landscape and to study the intermolecular interactions that govern the bulk properties of the substance.

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time, providing a detailed picture of their dynamic behavior. For this compound, MD simulations can reveal:

Conformational Preferences: The simulations can identify the most populated and energetically favorable conformations of the dodecyl chains and the orientation of the oxalate group.

Intermolecular Interactions: MD can characterize the nature and strength of non-covalent interactions, such as van der Waals forces, between this compound molecules in the condensed phase. These interactions are crucial for understanding properties like melting point, viscosity, and solubility.

Solvation Structure: When simulated in a solvent, MD can provide insights into how solvent molecules arrange around the this compound molecule.

Table 2: Illustrative Conformational Dihedral Angles in this compound from Molecular Dynamics (Note: This data is hypothetical and represents typical dihedral angles in long-chain esters.)

| Dihedral Angle | Predominant Conformation (degrees) |

| O=C-C=O | ~180 (trans) |

| C-O-C-C (ester linkage) | ~180 (trans) |

| C-C-C-C (alkyl chain) | ~180 (anti) and ±60 (gauche) |

Prediction of Reaction Pathways and Transition States in Oxalate Diester Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving oxalate diesters. By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy pathways and the structures of the transition states.

For this compound, important transformations that can be studied computationally include:

Hydrolysis: The reaction with water to form dodecanol and oxalic acid. Computational studies can help determine whether the reaction proceeds through a neutral, acid-catalyzed, or base-catalyzed mechanism and can identify the rate-determining step.

Transesterification: The reaction with another alcohol to exchange the dodecyl groups. This is relevant in industrial applications where this compound might be used as a starting material for other esters.

DFT calculations are commonly used to locate the transition state structures and to calculate the activation energies for these reactions. This information provides valuable insights into the reaction kinetics and the factors that influence the reaction rate.

Modeling of Solvation Effects and Counterion Interactions in Diester Systems

The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent and the presence of any ions. Computational models can be used to account for these effects.

Solvation Effects: The choice of solvent can influence both reaction rates and conformational preferences. smolecule.com Solvation can be modeled using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, where the solvent is treated as a continuous medium. For polar solvents, their ability to stabilize charged intermediates can favor certain reaction mechanisms. smolecule.com

Counterion Interactions: In the presence of ionic species, the interactions between these ions and the polar oxalate group can be significant. These interactions can be modeled using quantum chemical calculations or molecular dynamics simulations to understand their impact on the structure and reactivity of the diester.

Applications of Didodecyl Oxalate in Advanced Materials Science and Chemical Systems

Investigation as a Component in Novel Phase Change Materials

Didodecyl oxalate (B1200264) belongs to the family of dicarboxylic acid esters, which have been identified as promising candidates for solid-liquid phase change materials (PCMs) for thermal energy storage. Research into its close structural analogs, specifically ditetradecyl oxalate (DTO) and dioctadecyl oxalate (DOO), offers a strong basis for evaluating the potential of didodecyl oxalate in this application. These materials store and release large amounts of thermal energy during their melting and solidification processes at specific temperatures. iaea.org

The synthesis of these long-chain dialkyl oxalates can be achieved through the direct reaction of oxalic acid with the corresponding long-chain alcohol (e.g., 1-dodecanol (B7769020) for this compound) under vacuum, a method that has been demonstrated to produce high yields without a catalyst. iaea.org The key thermophysical properties that determine the effectiveness of a PCM are its phase change temperature and latent heat capacity. Studies on DTO and DOO show that these materials possess high latent heat storage capacities, a critical factor for efficient thermal energy storage. iaea.org

For instance, DTO and DOO have latent heat capacities ranging from 208.3 J/g to 244.9 J/g, which is substantial for PCM applications. iaea.org Furthermore, these materials exhibit excellent thermal reliability. After undergoing 1000 accelerated heating and cooling cycles, both DTO and DOO showed no degradation in their structure or thermal properties, confirming their stability for long-term use in thermal energy storage systems. iaea.org The degradation temperatures for these compounds are also significantly above their operational melting points, ensuring safe and stable performance. iaea.org Given these findings, it is projected that this compound would exhibit similar properties, with a phase change temperature suitable for various low-to-medium temperature solar energy storage applications.

The following table summarizes the key thermal properties of ditetradecyl oxalate (DTO) and dioctadecyl oxalate (DOO), which serve as strong indicators for the expected performance of this compound.

| Property | Ditetradecyl Oxalate (DTO) | Dioctadecyl Oxalate (DOO) | Unit |

| Melting Temperature | 47 | 65 | °C |

| Solidification Temperature | 44 | 63 | °C |

| Latent Heat (Heating) | 210.6 | 244.9 | J/g |

| Latent Heat (Cooling) | 208.3 | 241.7 | J/g |

| Degradation Start Temp. | 231 | 238 | °C |

Data sourced from studies on long-chain dicarboxylic acid esters as novel phase change materials. iaea.org

Future Directions and Emerging Research Avenues for Didodecyl Oxalate

Development of Novel, Highly Efficient, and Sustainable Synthetic Methodologies

Future research is anticipated to focus on developing greener and more efficient methods for synthesizing didodecyl oxalate (B1200264). Traditional synthesis often involves the use of reagents like oxalyl chloride, which can be hazardous and produce corrosive byproducts. nih.gov A one-pot synthesis method developed for other dioxime oxalates, which avoids cryogenic conditions and the isolation of intermediates, could serve as a model for developing more streamlined processes for didodecyl oxalate. mdpi.com

A significant area of advancement lies in the exploration of acid-catalyzed ester interchange, a method successfully used for creating polyoxalates from dimethyl oxalate and various diols. rsc.org This "Oxalate Metathesis Polymerization" could be adapted for the synthesis of this compound, potentially offering a more sustainable route by utilizing biorenewable resources. rsc.org Research into optimizing reaction conditions, such as temperature and molar ratios, will be crucial for maximizing yield and purity, as demonstrated in the synthesis of (-)-dibornyl oxalate where optimal conditions were found to be a temperature of 35 °C and a specific molar ratio of reactants. scispace.com The development of these novel synthetic strategies will not only improve the economic feasibility of producing this compound but also align with the growing demand for environmentally friendly chemical processes.

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

While this compound is primarily known for its use as a plasticizer and lubricant, its potential in catalysis remains largely unexplored. ontosight.ai Future research is expected to delve into the catalytic capabilities of this compound and related oxalate compounds. The oxalate functional group is known to participate in various chemical transformations, and understanding its reactivity is key to unlocking new applications.

One promising avenue is the investigation of oxalate decarboxylase (OxDC), a manganese-dependent enzyme that catalyzes the cleavage of the carbon-carbon bond in oxalate. nih.govnih.gov Although this research focuses on the degradation of oxalate, the principles of its catalytic mechanism could inspire the design of synthetic catalysts based on this compound. nih.govresearchgate.net The enzyme's ability to perform a nominally redox-neutral reaction with the assistance of dioxygen suggests that this compound could potentially be used in selective oxidation or reduction reactions under specific catalytic conditions. nih.govresearchgate.net Further studies are needed to explore how the long dodecyl chains might influence the catalytic activity and substrate specificity of potential catalytic systems derived from this compound.

Advanced Computational Modeling and Predictive Studies for Complex this compound Systems

Computational modeling is poised to play a pivotal role in predicting the behavior of this compound in various systems. The combination of nanoscale imaging and molecular modeling has proven effective in understanding the interactions of other oxalate-containing molecules, such as calcium oxalate. nih.gov Similar approaches can be applied to this compound to predict its physical properties, interactions with other molecules, and its role in complex systems.

Ab initio molecular dynamics simulations, which have been used to study the interactions of phosphocholine (B91661) with calcium oxalate dihydrate surfaces, could be adapted to model the behavior of this compound as a plasticizer in polymers. nih.gov These simulations can provide insights into how the molecule orients itself within a polymer matrix and how it affects the material's flexibility and other properties. Furthermore, computational studies can predict the binding energies and geometries of this compound with different surfaces or molecules, which is crucial for designing new materials and understanding its potential catalytic activity. nih.gov Population balance modeling, previously used to study the reactive crystallization of calcium oxalate, could also be employed to optimize the industrial production of this compound by predicting particle size distribution and other important process parameters. researchgate.net

| Modeling Technique | Application for this compound | Potential Insights |

| Molecular Dynamics | Simulating interactions within polymer matrices | Understanding plasticizing mechanisms |

| Quantum Chemical Calculations | Predicting electronic structure and reactivity | Guiding the design of new catalytic applications |

| Population Balance Modeling | Optimizing crystallization processes | Improving production efficiency and product quality |

Integration into Multifunctional Advanced Materials and Supramolecular Assemblies

The integration of this compound into advanced materials and supramolecular structures represents a frontier in its application. The long alkyl chains of this compound make it an interesting candidate for the formation of self-assembling systems and as a component in multifunctional materials. Metal oxalates have been used as precursors for the synthesis of porous metal oxides, and the morphology of these materials can be controlled by the synthesis conditions. nih.gov this compound could potentially be used in a similar fashion to create novel nanostructured materials.

The ability of the oxalate group to coordinate with metal ions opens up possibilities for creating complex supramolecular assemblies. unige.chrsc.org Research on chiral, three-dimensional supramolecular compounds formed from metal-oxalate networks demonstrates the potential for creating materials with unique structural and photophysical properties. unige.ch The oxalate ligand can also act as a hydrogen bond acceptor, enabling the construction of supramolecular frameworks with properties like proton conductivity. documentsdelivered.com By incorporating this compound into such systems, it may be possible to create new materials with tailored properties for applications in areas such as catalysis, sensing, and electronics. The study of how this compound can be used to template or direct the formation of these advanced materials is a key area for future research.

Q & A

Q. Validation Methods :

- FT-IR : Confirm ester carbonyl peaks (~1740 cm⁻¹) and absence of carboxylic acid (-OH) bands.

- ¹H/¹³C NMR : Identify alkyl chain protons (δ 0.8–1.5 ppm) and oxalate carbonyl carbons (δ 160–165 ppm) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 210 nm .

How can researchers quantify oxalate content in this compound formulations, and what are common interference factors?

Basic Research Question

Analytical Workflow :

Acid Hydrolysis : Reflux this compound in 2M HCl to release free oxalate ions.

Titrimetric Analysis : Use potassium permanganate titration under acidic conditions (redox endpoint detection) .

Spectrophotometry : Apply enzymatic assays (oxalate oxidase) with absorbance measured at 590 nm .

Q. Interference Mitigation :

- Lipid Interference : Remove unhydrolyzed esters via liquid-liquid extraction (chloroform/water).

- Metal Contamination : Use chelating agents (EDTA) to prevent false positives in colorimetric assays .

How should researchers address discrepancies in reported thermal stability data for this compound?

Advanced Research Question

Contradictions in decomposition temperatures (Td) may arise from:

- Sample Purity : Impurities (e.g., residual catalysts) lower Td. Validate via elemental analysis .

- Methodology Differences : Compare TGA (nitrogen vs. air atmospheres) and heating rates (5°C/min vs. 10°C/min) .

- Crystallinity : Anneal samples to assess crystalline vs. amorphous phase impacts on stability .

Q. Resolution Strategy :

- Reproduce experiments using standardized protocols (e.g., ASTM E2550).

- Perform kinetic studies (Flynn-Wall-Ozawa method) to isolate degradation mechanisms .

What experimental designs are optimal for studying this compound’s interactions with biological membranes?

Advanced Research Question

In Vitro Models :

Q. Key Parameters :

- Concentration Range : Test 0.1–100 µM to identify threshold effects.

- Control Groups : Include sodium oxalate and dodecanol to differentiate ester-specific effects .

How can researchers optimize solvent systems for this compound’s application in polymer composites?

Methodological Focus

Solvent Screening :

Q. Performance Metrics :

- Dispersibility : Measure via dynamic light scattering (DLS) for nanoparticle composites.

- Mechanical Properties : Conduct tensile testing (ASTM D638) on polymer blends .

What statistical approaches are recommended for reconciling variability in this compound’s catalytic activity data?

Data Analysis Focus

Sources of Variability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.